molecular formula C15H14ClFN2O B2673073 2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methylphenyl)acetamide CAS No. 457925-58-5

2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methylphenyl)acetamide

Cat. No.: B2673073
CAS No.: 457925-58-5
M. Wt: 292.74
InChI Key: DPWKMDKBMVCVOF-UHFFFAOYSA-N
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Description

2-[(3-Chloro-4-fluorophenyl)amino]-N-(4-methylphenyl)acetamide is a halogen-substituted acetamide derivative characterized by a 3-chloro-4-fluorophenylamino group attached to the α-carbon of the acetamide backbone and a 4-methylphenyl group at the terminal nitrogen. This compound belongs to a class of N-arylacetamides, which are structurally analogous to bioactive molecules such as benzylpenicillin derivatives and kinase inhibitors .

Properties

IUPAC Name

2-(3-chloro-4-fluoroanilino)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O/c1-10-2-4-11(5-3-10)19-15(20)9-18-12-6-7-14(17)13(16)8-12/h2-8,18H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWKMDKBMVCVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CNC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methylphenyl)acetamide typically involves the reaction of 3-chloro-4-fluoroaniline with 4-methylphenylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen Positioning and Electronic Effects

  • The 3-chloro-4-fluoro substitution on the aniline ring creates a polarizable electron-deficient region, favoring interactions with aromatic residues in enzymes .
  • N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide (C₁₅H₁₃ClFNO₂): The 4-methoxy group introduces electron-donating effects, increasing solubility (logS ≈ -3.2) compared to the 4-methyl analog. However, this may reduce blood-brain barrier penetration .
  • 2-Chloro-N-(4-fluorophenyl)acetamide (C₈H₆ClFNO): The simpler structure lacks the amino linkage, resulting in reduced conformational flexibility. Intramolecular C–H···O interactions stabilize its crystal lattice, suggesting higher thermal stability .

Table 1: Substituent Effects on Key Properties

Compound Molecular Formula Substituents clogP* Notable Properties
Target Compound C₁₅H₁₃ClFN₂O 3-Cl-4-F-C₆H₃NH; 4-Me-C₆H₄ ~3.8 Moderate lipophilicity
N-(3-Cl-4-F-phenyl)-2,2-diphenylacetamide C₂₀H₁₅ClFNO 3-Cl-4-F-C₆H₃; 2×Ph ~4.5 High steric bulk, enzyme inhibition
2-(4-MeO-Ph)-N-(3-Cl-4-F-Ph)acetamide C₁₅H₁₃ClFNO₂ 4-OMe-Ph; 3-Cl-4-F-C₆H₃ ~3.0 Enhanced solubility
2-Azido-N-(4-Me-Ph)acetamide C₉H₉N₄O 4-Me-C₆H₄; N₃⁻ ~1.2 Reactive azide group, click chemistry applications

*clogP values estimated via computational models.

Modifications to the Acetamide Backbone

Heterocyclic and Thioether Linkages

  • 2-[[3-(4-Chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-Me-Ph)acetamide (C₂₂H₁₇ClN₃O₂S₂): The thienopyrimidinone moiety introduces a planar heterocycle, enabling π-π stacking with kinase ATP-binding sites. The sulfur atoms enhance metabolic stability but may complicate synthesis .
  • N-(3-Cl-4-F-Ph)-2-(7-MeO-quinolin-1-yl)acetamide (C₂₅H₂₀ClFN₂O₃): The quinoline scaffold confers fluorescence properties, useful in cellular imaging. The methoxy group at position 7 modulates electron density, affecting target affinity .

Branching and Steric Effects

  • N-(3-Cl-4-F-Ph)-2,2-diPh-acetamide : The diphenyl substitution creates a rigid, V-shaped conformation, sterically hindering interactions with shallow binding pockets. This compound’s crystallographic data reveal dihedral angles of 81.9° between the acetamide and aromatic planes, limiting rotational freedom .

Table 2: Crystallographic and Stability Data

Compound Hydrogen Bonding Melting Point (°C) Crystal System Reference
N-(3-Cl-4-F-Ph)-2,2-diphenylacetamide N–H···O (2.06 Å) 427 Monoclinic, P2₁/c
2-Chloro-N-(4-F-Ph)acetamide N–H···O, C–H···O (intramolecular) 142–144 Orthorhombic, Pbca

Biological Activity

2-[(3-Chloro-4-fluorophenyl)amino]-N-(4-methylphenyl)acetamide, also known by its CAS number 457925-58-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C16H16ClFN2O\text{C}_{16}\text{H}_{16}\text{ClF}\text{N}_2\text{O}

This compound features a chloro-fluoro substituted phenyl group, which is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of various derivatives against common pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that derivatives of this compound may also possess significant antibacterial activity .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Pathogen
This compoundTBDTBD
Compound A0.22Staphylococcus aureus
Compound B0.25Escherichia coli

Anticancer Activity

The anticancer potential of similar compounds has been documented extensively. A study reported that derivatives with a similar scaffold exhibited IC50 values ranging from 1.88 to 4.2 μM against various cancer cell lines, including MCF-7 and A375 . The presence of halogen substituents like chlorine and fluorine is often associated with enhanced activity due to their effects on electronic distribution and molecular interactions.

Case Study: Anticancer Efficacy

In a controlled study, a derivative of the compound was tested against A549 lung cancer cell lines, revealing significant cytotoxicity with an IC50 value of approximately 49.85 μM . This suggests that the parent compound may also exhibit similar or enhanced anticancer properties.

Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing similar moieties have been explored in various studies. The presence of the chloro and fluoro substituents may contribute to the modulation of inflammatory pathways. Although specific data on this compound is limited, the structural similarity to known anti-inflammatory agents suggests potential activity.

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